molecular formula C16H11ClF3N5O2 B8648838 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide

Cat. No. B8648838
M. Wt: 397.74 g/mol
InChI Key: OYTMQFRABPDNPZ-UHFFFAOYSA-N
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Patent
US08362017B2

Procedure details

To a 25 mL recovery flask was added 3-tetrazol-1-ylphenoxyacetic acid 3 (200 mg, 0.908 mmol, 1.0 eq.) and a stirbar. 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (261 mg, 1.36 mmol, 1.5 eq.) and 1-hydroxybenzotriazole (184 mg, 1.36 mmol, 1.5 eq.) were added to the flask. DMF (10 mL) and N-methylmorpholine (300 μL, 2.72 mmol, 3.0 eq.) were added to the reaction flask. The mixture was allowed to stir for 30 min at room temperature. 5-amino-2-chlorobenzotrifluoride (355 mg, 1.82 mmol, 2.0 eq.) was added to the flask and the resulting mixture was allowed to stir overnight at room temperature. The reaction mixture was diluted with ethyl acetate (100 mL) and washed with a succession of H2O (1×50 mL), 10% aq. LiCl (3×50 mL), and sat'd aq. NaCl (1×50 mL). The aqueous phases were combined and extracted with ethyl acetate (2×30 mL). The combined organic phases were dried over anhydrous Na2SO4, filtered, and concentrated to yield an off-white solid, which did not require further purification (165 mg, 46%). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 398.0 (M+H)+1 1H-NMR, Varian 400 MHz (DMSO-d6) δ 10.55 (bs, 1H), 10.09 (s, 1H), 8.22 (d, 1H), 7.93-7.91 (m, 1H), 7.68 (d, 1H), 7.61-7.51 (m, 3H), 7.21-7.18 (m, 1H), 4.88 (s, 2H) ppm.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
261 mg
Type
reactant
Reaction Step Two
Quantity
184 mg
Type
reactant
Reaction Step Two
Quantity
355 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
300 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([CH:14]=[CH:15][CH:16]=2)[O:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[N:4][N:3]=[N:2]1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.CN1CCOCC1.[NH2:46][C:47]1[CH:48]=[CH:49][C:50]([Cl:57])=[C:51]([C:53]([F:56])([F:55])[F:54])[CH:52]=1>C(OCC)(=O)C.CN(C=O)C>[Cl:57][C:50]1[CH:49]=[CH:48][C:47]([NH:46][C:11](=[O:13])[CH2:10][O:9][C:8]2[CH:14]=[CH:15][CH:16]=[C:6]([N:1]3[CH:5]=[N:4][N:3]=[N:2]3)[CH:7]=2)=[CH:52][C:51]=1[C:53]([F:54])([F:55])[F:56] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1(N=NN=C1)C=1C=C(OCC(=O)O)C=CC1
Step Two
Name
Quantity
261 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
184 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
355 mg
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(F)(F)F)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
300 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with a succession of H2O (1×50 mL), 10% aq. LiCl (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid, which
CUSTOM
Type
CUSTOM
Details
purification (165 mg, 46%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=C(C=C1)NC(COC1=CC(=CC=C1)N1N=NN=C1)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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